molecular formula C19H19N3OS B2525190 2-(4-methylpiperazino)-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one CAS No. 866149-73-7

2-(4-methylpiperazino)-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B2525190
CAS No.: 866149-73-7
M. Wt: 337.44
InChI Key: NZLUBIVPXNNPMX-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylpiperazino)-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one is a complex organic compound that features a thiazole ring, a naphthyl group, and a piperazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperazino)-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one typically involves the condensation of 2-aminothiazole with 1-naphthaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then reacted with 4-methylpiperazine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperazino)-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-methylpiperazino)-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperazino)-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methylpiperazino)-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one is unique due to its combination of a thiazole ring, naphthyl group, and piperazine derivative. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(5E)-2-(4-methylpiperazin-1-yl)-5-(naphthalen-1-ylmethylidene)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-21-9-11-22(12-10-21)19-20-18(23)17(24-19)13-15-7-4-6-14-5-2-3-8-16(14)15/h2-8,13H,9-12H2,1H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLUBIVPXNNPMX-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC4=CC=CC=C43)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=CC4=CC=CC=C43)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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